molecular formula C18H15BrO3 B13017327 Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13017327
M. Wt: 359.2 g/mol
InChI Key: ZLKURYZPCVDERV-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a bromine atom, a propargyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 3-bromo-4-((2-methylbenzyl)oxy)benzoic acid, which is then esterified with propargyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
  • 3-Bromo-4-((2-methylbenzyl)oxy)benzoic acid
  • Prop-2-yn-1-yl 4-bromobenzoate

Uniqueness

Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of both a propargyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H15BrO3

Molecular Weight

359.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H15BrO3/c1-3-10-21-18(20)14-8-9-17(16(19)11-14)22-12-15-7-5-4-6-13(15)2/h1,4-9,11H,10,12H2,2H3

InChI Key

ZLKURYZPCVDERV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC#C)Br

Origin of Product

United States

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